Cas no 1082414-36-5 (2-2-(Thiophen-2-yl)-1,3-oxazol-4-ylacetic Acid)

2-2-(Thiophen-2-yl)-1,3-oxazol-4-ylacetic Acid 化学的及び物理的性質
名前と識別子
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- 2-2-(Thiophen-2-yl)-1,3-oxazol-4-ylacetic Acid
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- インチ: 1S/C9H7NO3S/c11-8(12)4-6-5-13-9(10-6)7-2-1-3-14-7/h1-3,5H,4H2,(H,11,12)
- InChIKey: KYLXRJJKQSNTHJ-UHFFFAOYSA-N
- ほほえんだ: O1C=C(CC(O)=O)N=C1C1SC=CC=1
2-2-(Thiophen-2-yl)-1,3-oxazol-4-ylacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM467778-250mg |
2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid |
1082414-36-5 | 95%+ | 250mg |
$*** | 2023-04-03 | |
Chemenu | CM467778-500mg |
2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid |
1082414-36-5 | 95%+ | 500mg |
$*** | 2023-04-03 | |
TRC | B586678-25mg |
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic Acid |
1082414-36-5 | 25mg |
$ 50.00 | 2022-06-01 | ||
TRC | B586678-250mg |
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic Acid |
1082414-36-5 | 250mg |
$ 275.00 | 2022-06-01 | ||
TRC | B586678-50mg |
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic Acid |
1082414-36-5 | 50mg |
$ 70.00 | 2022-06-01 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067287-5g |
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid |
1082414-36-5 | 95% | 5g |
¥5340.0 | 2023-04-06 | |
Enamine | EN300-70488-0.25g |
2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid |
1082414-36-5 | 95.0% | 0.25g |
$116.0 | 2025-03-21 | |
Enamine | EN300-70488-10.0g |
2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid |
1082414-36-5 | 95.0% | 10.0g |
$1346.0 | 2025-03-21 | |
Enamine | EN300-70488-5.0g |
2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid |
1082414-36-5 | 95.0% | 5.0g |
$908.0 | 2025-03-21 | |
Enamine | EN300-70488-0.5g |
2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid |
1082414-36-5 | 95.0% | 0.5g |
$218.0 | 2025-03-21 |
2-2-(Thiophen-2-yl)-1,3-oxazol-4-ylacetic Acid 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
2-2-(Thiophen-2-yl)-1,3-oxazol-4-ylacetic Acidに関する追加情報
Exploring the Potential of 2-(Thiophen-2-yl)-1,3-Oxazol-4-ylacetic Acid (CAS No. 1082414-36-5)
The compound 2-(Thiophen-2-yl)-1,3-Oxazol-4-ylacetic Acid, identified by the CAS number 1082414-36-5, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of the oxazole family, a heterocyclic compound known for its versatile applications in drug design and material science. The integration of a thiophene ring into its structure introduces unique electronic properties, making it a promising candidate for various biological and chemical studies.
The synthesis of 2-(Thiophen-2-yl)-1,3-Oxazol-4-ylacetic Acid involves a series of well-established organic reactions, including cyclization and substitution processes. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity, ensuring its suitability for both academic research and industrial applications. The molecule's structure is characterized by a central oxazole ring fused with a thiophene moiety, which contributes to its stability and reactivity.
One of the most intriguing aspects of this compound is its potential in pharmacological research. Studies have demonstrated that 2-(Thiophen-2-yl)-1,3-Oxazol-4-ylacetic Acid exhibits significant bioactivity, particularly in anti-inflammatory and antioxidant assays. Researchers have explored its ability to modulate cellular pathways involved in chronic diseases such as neurodegenerative disorders and cardiovascular conditions. These findings underscore its potential as a lead compound for drug development.
In addition to its pharmacological applications, this compound has shown promise in material science. Its ability to form stable coordination complexes with transition metals has led to investigations into its use in catalysis and sensor technology. Recent studies have highlighted its role as a ligand in metalloenzyme mimics, paving the way for innovative applications in green chemistry.
The latest research on CAS No. 1082414-36 has focused on understanding its interaction with biological systems at the molecular level. Advanced techniques such as X-ray crystallography and computational modeling have provided insights into its binding affinity with target proteins. These studies have revealed that the compound's thiophene ring plays a critical role in determining its bioavailability and selectivity.
In conclusion, 2-(Thiophen-2-yl)-1,3-Oxazol-4-Ylacetic Acid represents a fascinating example of how structural modifications can enhance the functionality of heterocyclic compounds. Its diverse applications across chemistry and biology highlight its importance as a research tool and potential therapeutic agent. As ongoing studies continue to unravel its properties, this compound is poised to make significant contributions to both scientific discovery and industrial innovation.
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